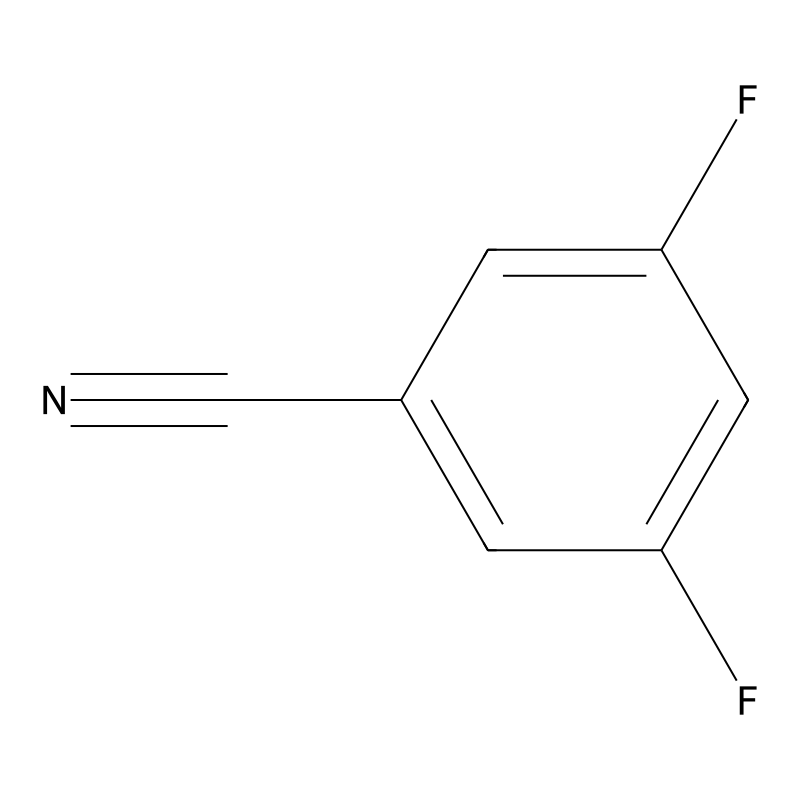3,5-Difluorobenzonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis and Medicinal Chemistry:
Scientific Field: Organic chemistry and medicinal chemistry.
Summary: 3,5-Difluorobenzonitrile serves as a versatile building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Methods of Application: It can be used as a reactant in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to create more complex molecules.
Results/Outcomes: Researchers have successfully synthesized novel drug candidates and functional materials using this compound.
Fluorination Reactions:
Scientific Field: Fluorine chemistry.
Summary: 3,5-Difluorobenzonitrile is a valuable source of fluorine atoms for introducing fluorine into organic molecules.
Methods of Application: It can be used in electrophilic fluorination reactions, such as nucleophilic aromatic substitution with fluoride sources.
Results/Outcomes: Researchers have developed fluorinated compounds with improved properties, such as enhanced bioavailability and metabolic stability.
Materials Science:
Scientific Field: Materials chemistry.
Summary: 3,5-Difluorobenzonitrile can be incorporated into polymer matrices or used as a monomer to create fluorinated polymers.
Methods of Application: It participates in polymerization reactions (e.g., radical polymerization) to form fluorinated materials.
Results/Outcomes: Fluorinated polymers exhibit unique properties, such as high thermal stability, chemical resistance, and low surface energy.
Electrochemistry and Batteries:
Scientific Field: Electrochemical energy storage.
Summary: Researchers explore 3,5-difluorobenzonitrile derivatives as electrolyte additives or electrode materials in lithium-ion batteries.
Methods of Application: Incorporation into electrolyte formulations or electrode coatings.
Results/Outcomes: Improved battery performance, stability, and safety due to enhanced ion transport and reduced side reactions.
Photophysics and Optoelectronics:
Scientific Field: Photonics and optoelectronic devices.
Summary: 3,5-Difluorobenzonitrile derivatives exhibit interesting photophysical properties.
Methods of Application: Used as a fluorophore or building block in organic light-emitting diodes (OLEDs) and sensors.
Results/Outcomes: Enhanced emission efficiency, color tunability, and sensitivity in optoelectronic devices.
Environmental Chemistry:
Scientific Field: Environmental science.
Summary: Researchers investigate the fate and behavior of 3,5-difluorobenzonitrile in the environment.
Methods of Application: Analytical techniques (e.g., gas chromatography-mass spectrometry) to detect and quantify its presence.
Results/Outcomes: Understanding its environmental impact, degradation pathways, and potential risks.
3,5-Difluorobenzonitrile is an organic compound with the chemical formula C7H4F2N. It features a benzene ring substituted with two fluorine atoms at the 3 and 5 positions and a nitrile group (-C≡N) attached to the benzene. This compound is characterized by its stability and compatibility with various reaction conditions, making it a useful intermediate in organic synthesis and materials science . The presence of fluorine atoms enhances its chemical properties, including lipophilicity and reactivity, which are advantageous in pharmaceutical and materials applications.
As with most chemicals, it is advisable to handle 3,5-difluorobenzonitrile with care due to its potential hazards. Specific data on its toxicity is not available, but some general precautions can be taken:
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
- Work in a well-ventilated fume hood to avoid inhalation.
- Avoid contact with skin and eyes.
- Follow proper disposal procedures according to local regulations.
- Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, allowing for further functionalization.
- Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, particularly in the synthesis of complex organic molecules .
- Reduction Reactions: The nitrile group can be reduced to primary amines or aldehydes under specific conditions, expanding its utility in synthetic chemistry.
While specific biological activities of 3,5-difluorobenzonitrile are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, fluorinated compounds are known to influence pharmacokinetics and bioavailability due to their unique electronic properties. Some studies suggest that fluorinated aromatic compounds can interact with biological targets, potentially leading to therapeutic applications .
3,5-Difluorobenzonitrile can be synthesized through various methods:
- Fluorination of Benzonitrile: One common method involves the electrophilic fluorination of benzonitrile using fluorinating agents such as N-fluorobenzenesulfonimide or other fluorinating reagents under controlled conditions.
- Direct Fluorination: Another method includes direct fluorination of the corresponding aromatic compound using elemental fluorine in the presence of a catalyst.
- Nitrile Formation: The nitrile group can be introduced via the reaction of a corresponding aryl halide with sodium cyanide under basic conditions .
3,5-Difluorobenzonitrile has several important applications:
- Intermediate in Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo various transformations.
- Material Science: The compound is used in developing advanced materials, including polymers and dyes.
- Catalysis: It is involved in catalyzing reactions that convert inactive precursors into active catalytic species .
Several compounds share structural similarities with 3,5-difluorobenzonitrile. These include:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 2,4-Difluorobenzonitrile | C7H4F2N | Similar substitution pattern; different positions |
| 4-Fluorobenzonitrile | C7H4FN | Single fluorine substitution; different properties |
| 3-Fluorobenzonitrile | C7H4FN | Similar nitrile group; different reactivity |
| 2-Amino-3,5-difluorobenzonitrile | C7H6F2N2 | Amino substitution adds biological activity |
Uniqueness of 3,5-Difluorobenzonitrile
The uniqueness of 3,5-difluorobenzonitrile lies in its specific substitution pattern that enhances its stability and reactivity compared to other difluoro derivatives. The combination of two fluorine atoms at the meta positions relative to the nitrile group provides distinct electronic properties that can influence both chemical behavior and potential biological interactions .
XLogP3
GHS Hazard Statements
H302 (95.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.74%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.74%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (93.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








